Home > Products > Screening Compounds P113712 > E3 ligase Ligand 8
E3 ligase Ligand 8 -

E3 ligase Ligand 8

Catalog Number: EVT-2699965
CAS Number:
Molecular Formula: C31H34N2O6
Molecular Weight: 530.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

E3 ligase ligand 8 is classified as a small molecule ligand that binds to specific E3 ubiquitin ligases, facilitating the formation of ternary complexes with target proteins. This class of compounds is integral to the PROTAC technology, which has gained significant attention in therapeutic research due to its potential to induce selective protein degradation. The ligand is derived from extensive synthetic efforts aimed at optimizing binding affinity and specificity toward various E3 ligases, including those less commonly utilized in current PROTAC strategies .

Synthesis Analysis

Methods and Technical Details

The synthesis of E3 ligase ligand 8 typically involves several key steps:

  1. Starting Materials: Commonly used starting materials include commercially available compounds that can be modified through various chemical reactions.
  2. Functionalization: The synthesis often requires functionalization to enhance binding properties. This may involve:
    • Amide Coupling: To attach different moieties that increase affinity for the target E3 ligase.
    • Deprotection Steps: Utilizing protecting groups that are removed under specific conditions to yield the final product.
  3. Optimization: Structural optimization is performed using techniques such as structure-guided design and iterative synthesis to improve pharmacokinetic properties and binding affinity .

For instance, an example synthesis pathway might include refluxing specific acids with anhydrides, followed by condensation reactions with amines or other nucleophiles to form the desired ligand structure .

Molecular Structure Analysis

Structure and Data

E3 ligase ligand 8 exhibits a defined molecular structure characterized by specific functional groups that facilitate its interaction with E3 ligases. The structural features typically include:

  • Core Structure: A scaffold that provides a stable framework for binding.
  • Functional Groups: These may include aromatic rings, heterocycles, or aliphatic chains that enhance solubility and binding characteristics.

The molecular weight and other physicochemical properties are critical for ensuring optimal cellular uptake and activity. Detailed structural data can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into binding modes and interactions with target proteins .

Chemical Reactions Analysis

Reactions and Technical Details

E3 ligase ligand 8 participates in several key chemical reactions during its synthesis and application:

  1. Ubiquitination Reaction: Upon binding to the E3 ligase, it facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, marking it for degradation.
  2. Formation of Ternary Complexes: The ligand forms a ternary complex with the target protein and the E3 ligase, crucial for inducing proximity necessary for ubiquitination .
  3. Linker Chemistry: The choice of linker between the target protein ligand and the E3 ligase ligand significantly affects the efficacy of PROTACs, influencing their ability to bring together the components required for degradation .
Mechanism of Action

Process and Data

The mechanism of action for E3 ligase ligand 8 involves several steps:

  1. Binding: The ligand binds to the E3 ubiquitin ligase with high specificity.
  2. Complex Formation: It recruits the target protein into proximity with the E3 ligase, forming a ternary complex.
  3. Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin moieties onto lysine residues of the target protein.
  4. Degradation: The polyubiquitinated protein is recognized by the 26S proteasome, leading to its degradation.

This process effectively reduces levels of specific proteins within cells, providing a powerful tool for therapeutic intervention .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

E3 ligase ligand 8 possesses several important physical and chemical properties:

  • Molecular Weight: Generally within a range conducive to cellular permeability (typically between 300-500 Da).
  • Solubility: Designed to be soluble in aqueous environments to facilitate biological activity.
  • Lipophilicity: Balanced lipophilicity aids in membrane permeability while minimizing off-target effects.

These properties are critical for ensuring that E3 ligase ligand 8 can effectively engage its targets within biological systems while maintaining stability .

Applications

Scientific Uses

E3 ligase ligand 8 has significant applications in various fields:

  • Drug Discovery: It serves as a key component in developing PROTACs aimed at degrading specific disease-related proteins.
  • Cancer Therapeutics: Targeting oncogenic proteins through degradation offers novel strategies for treating cancer.
  • Biological Research: Understanding the mechanisms of targeted protein degradation can provide insights into cellular processes and disease mechanisms.

The ongoing research into expanding the repertoire of E3 ligase ligands continues to enhance therapeutic options across a range of diseases .

Mechanistic Foundations of Targeted Protein Degradation via Proteolysis Targeting Chimeras

Ubiquitin-Proteasome System and E3 Ligase Recruitment Dynamics

The ubiquitin-proteasome system represents the primary proteolytic machinery in eukaryotic cells, responsible for maintaining protein homeostasis through the selective degradation of damaged or dysregulated proteins. This system operates through a sequential enzymatic cascade: Ubiquitin-activating enzyme (E1) activates ubiquitin in an adenosine triphosphate-dependent manner and transfers it to ubiquitin-conjugating enzyme (E2). Subsequently, E3 ubiquitin ligases recruit specific substrate proteins and catalyze the transfer of ubiquitin from E2 to lysine residues on the substrate. Polyubiquitination—typically via lysine-48-linked ubiquitin chains—serves as the recognition signal for the 26S proteasome, leading to substrate proteolysis [1].

Proteolysis Targeting Chimeras exploit this natural pathway by hijacking E3 ligases to induce degradation of target proteins. These heterobifunctional molecules comprise three elements: a target protein-binding warhead, an E3 ligase-binding ligand, and a chemical linker tethering these moieties. E3 Ligase Ligand 8 (a cereblon-directed ligand) exemplifies this strategy. Cereblon forms part of the Cullin-4A-RING ubiquitin ligase complex and, upon binding to Ligand 8, undergoes conformational changes that repurpose its substrate specificity. This enables the recruitment and ubiquitination of non-native substrates proximal to the ternary complex [1] [4]. Crucially, the recruitment efficiency depends on the affinity between Ligand 8 and cereblon’s tri-tryptophan binding pocket, which modulates ternary complex stability and subsequent degradation efficacy [4].

Structural Determinants of Ternary Complex Formation in Proteolysis Targeting Chimeras-Mediated Degradation

Ternary complex formation—comprising the target protein, Proteolysis Targeting Chimeras, and E3 ligase—is the critical step determining degradation success. Structural studies reveal that E3 Ligase Ligand 8 binds cereblon via conserved glutarimide interactions: hydrogen bonds form between the ligand’s carbonyl/amide groups and cereblon residues Histidine 380 and Tryptophan 386, while hydrophobic contacts engage Phenylalanine 404 and Tryptophan 400 [4]. This binding positions the phthalimide ring solvent-exposed, enabling linker conjugation without significant affinity loss [4] [10].

Table 1: Structural Features of E3 Ligase Ligand 8 in Ternary Complex Formation

Structural ElementInteraction with CereblonImpact on Ternary Complex
Glutarimide moietyHydrogen bonds with His380/Trp386; hydrophobic packing with Phe404/Trp400Anchors ligand; stabilizes binary complex
Phthalimide benzene ringWater-mediated hydrogen bond with His359Permits linker attachment at C4 position
Linker exit vector (C4)Solvent-exposed orientationMinimizes steric clash with cereblon
Linker length/compositionVariable alkyl/polyethylene glycol chainsModulates distance/orientation of target protein

Cooperativity—defined as the enhanced affinity in ternary versus binary complexes—dictates complex stability. Positive cooperativity arises when the target protein and cereblon form favorable interfacial contacts, as observed in Proteolysis Targeting Chimeras incorporating E3 Ligase Ligand 8 and bromodomain inhibitors. For example, crystallography of BRD4-Ligand 8-VHL complexes reveals electrostatic complementarity between BRD4 and cereblon, reducing the dissociation rate of the ternary assembly [1] [6]. Computational modeling further predicts ternary complex stability by quantifying the buried surface area at the protein-protein interface. Ligand 8 derivatives with optimal linker lengths maximize this interface, enhancing ubiquitination efficiency [5] [7].

Catalytic Efficiency and Sub-Stoichiometric Activity of Proteolysis Targeting Chimeras

A defining advantage of Proteolysis Targeting Chimeras over traditional inhibitors is their sub-stoichiometric (catalytic) mode of action. Once a ternary complex forms, ubiquitination proceeds, and the Proteolysis Targeting Chimeras dissociates intact to engage new target molecules. This catalytic turnover enables profound target depletion at low compound concentrations. E3 Ligase Ligand 8 exemplifies this: PROTACs incorporating this ligand degrade bromodomain-containing protein 4 at concentrations 100-fold lower than their half-maximal inhibitory concentration for bromodomain inhibition [1] [8].

Degradation kinetics are governed by ternary complex affinity and cooperativity. Surface plasmon resonance studies demonstrate that Proteolysis Targeting Chimeras with high positive cooperativity (α > 1) exhibit faster target degradation rates and lower degradation half-maximal concentrations than low-cooperativity analogs. For instance, BRD4 degraders using Ligand 8 achieve degradation half-maximal concentration values of 1–3 nM, correlating with ternary complex dissociation constants below 100 nM [5].

Table 2: Degradation Parameters of E3 Ligase Ligand 8-Based Proteolysis Targeting Chimeras

Target ProteinTernary Complex Dissociation Constant (nM)Cooperativity (α)Degradation Half-maximal Concentration (nM)Initial Degradation Rate (%/h)
BRD450–1003.21–385
SMARCA22001.15040
IRAK41502.81075

Mathematical models describe the relationship between ternary complex stability and degradation efficiency:

$$\frac{{\left[{LPT}\right]{\max}}}{{\left[L\right]t}} \cong \frac{\alpha}{\alpha + \frac{{\left(\sqrt{\frac{K{LP}}{K{TP}}} + 1\right)^2}}{25}}$$

Here, maximal ternary complex formation depends on cooperativity (α) and the ratio of binary affinities (ligand-cereblon versus ligand-target). High α values—achieved through optimized linker design in Ligand 8 derivatives—drive efficient degradation even with moderate binary affinities [5]. This catalytic efficiency underpins the therapeutic potential of cereblon-engaging Proteolysis Targeting Chimeras, enabling sustained target suppression with intermittent dosing regimens [1] [6].

Properties

Product Name

E3 ligase Ligand 8

IUPAC Name

(2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C31H34N2O6

Molecular Weight

530.6 g/mol

InChI

InChI=1S/C31H34N2O6/c1-19(2)16-27(30(36)37)32-29(35)28(34)26(17-20-10-4-3-5-11-20)33-31(38)39-18-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h3-15,19,25-28,34H,16-18H2,1-2H3,(H,32,35)(H,33,38)(H,36,37)/t26-,27+,28+/m1/s1

InChI Key

DYKHBFJZCIEBJE-PKTNWEFCSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O

Solubility

not available

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.